1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Description
Historical Context of Quinoline (B57606) Ring Systems in Heterocyclic Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history dating back to its first isolation from coal tar in 1834. nih.gov Its prominence surged with the discovery of its presence in the Cinchona alkaloids, most notably quinine (B1679958), a potent antimalarial agent. mdpi.com This discovery catalyzed extensive research into quinoline chemistry, establishing it as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimalarial, antibacterial, and anticancer properties. mdpi.comsigmaaldrich.com The versatility of the quinoline ring is further underscored by its application in the synthesis of dyes and as a solvent for resins. mdpi.com
Key Milestones in Quinoline Chemistry:
| Year | Discovery/Development | Significance |
| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar. nih.gov | First discovery of the quinoline scaffold. |
| 1842 | Charles Gerhardt synthesizes quinoline by distilling quinine with potassium hydroxide (B78521). mdpi.com | Established a link between the natural product and the synthetic heterocycle. |
| Late 19th Century | Development of synthetic methods like the Skraup and Doebner-von Miller syntheses. | Enabled the creation of a wide array of quinoline derivatives. |
| 20th Century | Discovery of numerous biologically active quinoline-based drugs (e.g., Chloroquine). nih.gov | Solidified the importance of the quinoline scaffold in medicinal chemistry. |
Evolution of Triazole Chemistry and its Synthetic Significance
The term "triazole" was first introduced by Bladin in 1885 to describe a five-membered heterocyclic ring containing three nitrogen atoms. researchgate.neturfu.ru There are two common isomers, 1,2,3-triazole and 1,2,4-triazole, both of which are stable aromatic compounds. nih.gov The chemistry of triazoles has evolved significantly, particularly with the advent of "click chemistry" in the early 21st century. nih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, revolutionizing their synthesis and application. nih.gov Triazole derivatives are known for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. urfu.runih.gov
Genesis of Fused Triazoloquinoline Scaffolds
The development of fused triazoloquinoline scaffolds is a logical progression, aiming to combine the favorable chemical and biological attributes of both quinoline and triazole moieties into a single molecular entity. The fusion of these two rings can result in numerous isomers depending on the points of attachment and the orientation of the triazole ring. google.com These fused systems are of interest for their potential as novel therapeutic agents and functional materials. The synthesis of these complex heterocycles often involves multi-step reaction sequences, including the construction of a suitably functionalized quinoline precursor followed by the formation of the fused triazole ring, or vice versa. nih.gov
Structural Features and Nomenclature of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one within the Broader Triazoloquinoline Class
The nomenclature of fused heterocyclic systems can be complex. In the case of triazoloquinolines, the naming indicates the fusion of a triazole ring to a quinoline ring. The designation "[4,5-b]" specifies that the fusion occurs at the 'b' face of the quinoline ring (the bond between positions 2 and 3) and involves positions 4 and 5 of the 1,2,3-triazole ring.
The specific compound of focus, This compound , possesses several key structural features:
Fused Core: A 1,2,3-triazole ring is fused to the [b] face of a quinoline ring.
Dihydro Feature: The "1,4-Dihydro" prefix indicates the addition of two hydrogen atoms, saturating the double bond between positions 1 and 2 and the double bond between positions 3 and 4 of the quinoline part of the fused system.
Oxo Group: The "-9-one" suffix signifies the presence of a carbonyl group at position 9.
Tautomerism: The "9H" indicates that the hydrogen atom is located on the nitrogen at position 9 of the triazole ring. It is important to note that tautomerism is possible, with the proton potentially residing on other nitrogen atoms of the triazole ring.
Within the broader class of triazoloquinolines, this compound is a specific isomer with defined levels of saturation and oxidation. A patent from 1979 describes a class of 4,9-dihydro-9-oxo-1H-v-triazolo[4,5-b]quinolines, highlighting their potential as anti-allergic agents. google.com This historical document confirms the existence and early interest in this particular scaffold.
Overview of Current Research Landscape in Triazoloquinoline Synthesis and Characterization
The current research landscape for triazoloquinolines is active, with a primary focus on the development of efficient synthetic methodologies and the exploration of their biological activities. Modern synthetic approaches often employ metal-catalyzed cross-coupling reactions, multicomponent reactions, and "click" chemistry to construct these fused systems. researchgate.net Characterization of these novel compounds relies heavily on spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography to confirm their structures. nih.gov While research on the broader class of triazoloquinolines is ongoing, studies focusing specifically on this compound are less common, representing a potential area for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-b]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-8-5-3-1-2-4-6(5)10-9-7(8)11-13-12-9/h1-4H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSIRMMHGOEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NNN=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507316 | |
| Record name | 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72680-07-0 | |
| Record name | 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Formation and Transformation Reactions
Detailed Reaction Pathways for Triazoloquinoline Construction
The assembly of the tricyclic 1,2,3-triazolo[4,5-b]quinolin-9-one system can be achieved through several synthetic strategies, each with its own distinct reaction pathway and intermediates. Key approaches include the cyclization of substituted anilinotriazoles and the diazotization of diaminoquinolines.
For other classical synthetic routes, such as those proceeding through the cyclization of anilinotriazole carboxylic acids or the diazotization of diaminoquinolines, the specific rate-determining steps are less explicitly defined in the literature but are generally associated with the ring-closure events that have the highest activation energy.
Intermediates play a pivotal role in the construction of the triazoloquinoline framework. The specific intermediates involved depend on the chosen synthetic route.
Route 1: From N-Aryltriazoles
One established pathway to 3,4-dihydro-9H- rsc.orgbyjus.combeilstein-journals.orgtriazolo[4,5-b]quinolin-9-ones involves a Dimroth rearrangement of N-aryltriazoles to yield anilinotriazoles. These anilinotriazoles are stable intermediates that are then hydrolyzed to the corresponding carboxylic acid. This acid is the direct precursor to the final quinolinone ring closure, which is typically effected by dehydrating agents like polyphosphoric acid.
N-Aryltriazole (12): The starting material for the rearrangement.
Anilinotriazole (13a): A key intermediate formed after the Dimroth rearrangement.
Anilinotriazole Carboxylic Acid (13b): Formed upon hydrolysis of the ester group, this intermediate undergoes the final intramolecular cyclization.
Route 2: From Diaminoquinolines
A common method for forming the triazole ring is the diazotization of a 2,3-diaminoquinoline precursor. The mechanism of diazotization itself involves several transient intermediates. byjus.comunacademy.com
Nitrosonium Ion (NO⁺): Generated in situ from nitrous acid, this electrophile initiates the reaction by attacking one of the amino groups. byjus.com
N-Nitrosamine: Formed after the initial attack and a subsequent deprotonation. byjus.comunacademy.com
Diazohydroxide: Results from the tautomerization of the N-nitrosamine. byjus.com
Aryl Diazonium Ion: Formed after protonation and loss of a water molecule. This highly reactive intermediate is then intramolecularly attacked by the second amino group on the quinoline (B57606) ring, leading to the rapid closure of the triazole ring. byjus.com
Mechanistic Aspects of Electrophilic Reactions on Triazoloquinoline Nuclei
The 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one molecule possesses multiple nucleophilic sites, including the nitrogen atoms of the triazole ring and the exocyclic oxygen of the quinolinone moiety. This leads to competition in electrophilic reactions such as alkylation, with the regiochemical outcome being highly sensitive to reaction conditions.
The alkylation of ambident nucleophiles like the triazoloquinolinone system can result in a mixture of N-alkylated and O-alkylated products. While direct studies on this compound are limited, extensive research on analogous heterocyclic systems, such as triazolo[4,5-d]pyrimidin-7(6H)-ones and triazolo[4,3-a]quinazolin-5-ones, provides a framework for understanding the governing principles. nih.govresearchgate.net
Simultaneous N-alkylation and O-alkylation are often observed, and the selectivity is influenced by several factors. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle can be applied, where "hard" electrophiles tend to react at the "harder" oxygen or nitrogen atom, while "softer" electrophiles may favor reaction at a different, "softer" nitrogen atom. nih.gov In some systems, kinetic and thermodynamic factors also play a crucial role. For instance, in the acylation of a related triazoloquinazolinone, S-acylation was found to be the kinetically controlled product, which then rearranged to the more stable, thermodynamically controlled N-acyl derivative. researchgate.net
| Factor | Influence on Regioselectivity | Example from Analogous Systems |
|---|---|---|
| Nature of Electrophile | The size, shape, and "hardness" (HSAB theory) of the alkylating agent can favor one site over another. | For 3-alkyl-5-phenyl-3H- rsc.orgbyjus.combeilstein-journals.orgtriazolo[4,5-d]pyrimidin-7(6H)-ones, regioselectivity varies remarkably with the size and shape of the alkylating agent. researchgate.net |
| Kinetic vs. Thermodynamic Control | The initial site of attack (kinetic product) may not be the most stable product (thermodynamic product). Rearrangement can occur. | In a triazolo[4,3-a]quinazolin-5-one derivative, acylation initially occurs on the sulfur atom (kinetic) before rearranging to the more stable N-acyl product (thermodynamic). researchgate.net |
The distribution between N- and O-alkylated products is highly dependent on the specific reaction conditions employed. Key variables include the solvent, the base used for deprotonation, and the reaction temperature.
Studies on similar heterocyclic systems have demonstrated that these conditions can be tuned to favor a specific regioisomer. For example, in the alkylation of quinazolin-4-ones, conducting the reaction in a two-phase system using aprotic solvents like DMF or DMSO with an alkali metal carbonate base (e.g., K₂CO₃) regioselectively yields the 3-N-alkylated product. juniperpublishers.com Temperature also has a significant impact; research on triazolo[4,5-d]pyrimidin-7(6H)-ones shows that the ratio of N- to O-alkylation is sensitive to changes in reaction temperature. researchgate.net
| Reaction Condition | Effect on Product Distribution | Example from Analogous Systems |
|---|---|---|
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the ambident anion. Aprotic solvents often favor N-alkylation. | Alkylation of quinazolin-4-ones in aprotic solvents like DMF favors N-alkylation. juniperpublishers.com |
| Base | The choice of base affects the deprotonation equilibrium and the nature of the resulting anion and counter-ion pair. | Potassium carbonate (K₂CO₃) is commonly used to promote N-alkylation in quinazolinone systems. juniperpublishers.com |
| Temperature | Can shift the balance between kinetically and thermodynamically favored products. | The N-/O-alkylation ratio for triazolo[4,5-d]pyrimidin-7(6H)-ones varies with temperature. researchgate.net |
Understanding Dinitrogen Transfer Mechanisms (e.g., from N₂O)
A novel and mechanistically distinct route to triazoloquinolines involves the use of nitrous oxide (N₂O) as a dinitrogen transfer reagent. rsc.org This method transforms metallated 2-alkylquinolines into the corresponding triazole-fused systems under mild conditions.
The proposed mechanism, supported by DFT calculations, begins with the deprotonation of the 2-alkylquinoline at the α-carbon. rsc.org The resulting carbanion then reacts with nitrous oxide. The key, rate-determining step is an intramolecular proton transfer from the alkyl group to the oxygen atom of the N₂O moiety. rsc.org This concerted step facilitates the cleavage of the N-O bond and results in the formation of a diazo intermediate at the α-carbon, with concomitant release of a hydroxide (B78521) ion. The highly reactive diazo group then undergoes a spontaneous intramolecular electrophilic cyclization onto the quinoline ring nitrogen, followed by aromatization to yield the final triazoloquinoline product. rsc.org
Computational Verification of Reaction Pathways and Transition States
The synthesis of 3,4-Dihydro-9H- nih.govnih.govtriazolo[4,5-b]quinolin-9-ones has been reported to proceed through a Dimroth rearrangement of N-aryltriazoles, which are then hydrolyzed and cyclized. However, this synthetic report does not include computational verification of the proposed mechanistic steps.
For analogous heterocyclic systems, DFT calculations have been successfully used to:
Determine optimized molecular geometries. nih.govresearchgate.net
Calculate frontier molecular orbitals (HOMO-LUMO) to understand reactivity.
Model transition states to elucidate reaction mechanisms.
Despite the utility of these computational tools, their specific application to the formation and transformation pathways of this compound remains an area for future research. The lack of such studies means that detailed, computationally verified mechanistic data, including energy barriers and transition state geometries for this compound, cannot be presented at this time.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For a compound with the complexity of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton (¹H) NMR Spectroscopic Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would provide information about the electronic environment of the protons. Protons on the aromatic quinoline (B57606) ring would typically resonate in the downfield region (around 7-8.5 ppm), while the protons of the dihydro portion of the quinoline ring and any NH protons would have characteristic chemical shifts. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) would arise from spin-spin coupling with neighboring protons, revealing the connectivity of the proton network. The integration of these signals would correspond to the number of protons giving rise to each signal.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the quinolin-9-one moiety would be expected to appear at a significantly downfield chemical shift (typically >160 ppm). Aromatic carbons would resonate in the approximate range of 110-150 ppm, while aliphatic carbons would appear in the upfield region.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly within the quinoline ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. These long-range correlations are vital for connecting different fragments of the molecule and confirming the fusion of the triazole and quinoline ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the calculation of the elemental composition of the molecule, which can confirm the molecular formula of C₉H₆N₄O.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the one . In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The mass-to-charge ratio (m/z) of these ions would provide the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) could be induced to study the fragmentation pathways, which can offer additional structural insights.
Without access to experimentally obtained spectra for this compound, the tables of specific data cannot be populated. The information presented above is based on the general principles of these analytical techniques and their application to the structural elucidation of complex organic molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. wikipedia.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. masterorganicchemistry.com The resulting IR spectrum provides a unique "fingerprint" of the molecule. For this compound, the key functional groups expected to show characteristic absorption bands are the N-H group of the dihydrotriazole (B8588859) ring, the C=O (amide) group of the quinolinone ring, and the various C=N and C=C bonds within the aromatic and heteroaromatic rings.
The analysis of related triazoloquinazolinone structures reveals typical absorption frequencies for these key functional groups. nih.gov The N-H stretching vibration is typically observed as a broad band in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam in the quinolinone ring is expected to produce a strong, sharp absorption band in the range of 1650-1700 cm⁻¹. masterorganicchemistry.com The C=N and C=C stretching vibrations from the fused ring system generally appear in the 1500-1630 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Lactam) | Stretch | 3100 - 3400 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C=O (Lactam) | Stretch | 1650 - 1700 | Strong, Sharp |
| C=N (Triazole/Quinoline) | Stretch | 1600 - 1630 | Medium |
This table presents predicted data based on the analysis of structurally similar compounds.
X-ray Crystallography for Solid-State Structural Determination
Table 2: Illustrative Crystallographic Data for a Related Triazoloquinazolinone Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | Value would be here |
| b (Å) | Value would be here |
| c (Å) | Value would be here |
| α (°) | 90 |
| β (°) | Value would be here |
| γ (°) | 90 |
| Volume (ų) | Value would be here |
This table is for illustrative purposes and is based on data for a structurally related compound to indicate the type of information obtained from X-ray crystallography. researchgate.net
Thin Layer Chromatography (TLC) and Column Chromatography for Monitoring Reaction Progress and Purification
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the final products. Thin Layer Chromatography (TLC) is a rapid and simple method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for separation. nih.gov For the synthesis of triazoloquinoline derivatives, TLC is employed to track the consumption of starting materials and the formation of the product.
Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from a reaction mixture. frontiersin.org The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for achieving good separation. carlroth.com The polarity of the eluent is adjusted to control the movement of the compounds through the column. For compounds similar in structure to this compound, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly used. ualberta.cafrontiersin.org For instance, a common eluent system for the purification of related triazolo-compounds is a mixture of dichloromethane and methanol, often in a 20:1 ratio. ualberta.ca
Table 3: Typical Chromatographic Conditions for the Analysis and Purification of Triazolo-Fused Heterocycles
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, Purity assessment |
This table provides general conditions based on the analysis of related heterocyclic compounds. ualberta.canih.gov
Computational and Theoretical Studies on 1,4 Dihydro 9h 1,2,3 Triazolo 4,5 B Quinolin 9 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For triazoloquinoline scaffolds, DFT has been instrumental in elucidating reaction mechanisms and predicting chemical behavior. rsc.orgrsc.org
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure). In studies related to the synthesis of triazoloquinoline scaffolds, DFT has been used to model the entire reaction mechanism. rsc.org For instance, in the synthesis of these scaffolds via dinitrogen transfer from nitrous oxide (N₂O), calculations have identified key intermediates and transition states. rsc.orgrsc.org
The process begins with the lithiation of 2-alkylquinoline derivatives, which then react with N₂O. rsc.org DFT calculations unveil the structures of these transient species, providing a molecular-level picture of the reaction pathway. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), helps in understanding the molecule's reactivity. The calculated HOMO and LUMO energies indicate that charge transfer can occur within these molecules, a key aspect of their chemical behavior. researchgate.net
Prediction of Reaction Barriers and Activation Energies
A significant application of DFT is the calculation of energy barriers for chemical reactions. These barriers, or activation energies, determine the rate of a reaction. For the synthesis of triazoloquinoline scaffolds from 2-alkylquinoline precursors and N₂O, DFT calculations have pinpointed the rate-determining step (rds). rsc.org This critical step was identified as the hydrogen transfer from the carbanion (formed after lithiation) to the oxygen atom of the nitrous oxide species, leading to the formation of an intermediate diazo species that subsequently cyclizes. rsc.org
By calculating the energy of the transition state for this hydrogen transfer, the activation energy can be determined. This theoretical prediction is crucial for understanding why a reaction proceeds at a certain rate and under specific conditions. rsc.org
Correlation of Theoretical Calculations with Synthetic Yields
One of the powerful outcomes of computational studies is the ability to correlate theoretical data with experimental observations. In the study of triazoloquinoline synthesis, a direct correlation was established between the calculated energy barrier of the rate-determining step and the experimentally observed product yield. rsc.orgrsc.org Lower calculated activation energies correspond to higher synthetic yields, providing a predictive tool for optimizing reaction conditions and selecting suitable substrates. rsc.org
| Precursor | Calculated Activation Energy (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| 2-benzylpyridine | 21.8 | 75 |
| 2-benzylquinoline | 22.1 | 70 |
| 2-(diphenylmethyl)pyridine | 23.6 | 45 |
This table is illustrative, based on data for the synthesis of related triazolo-heterocyclic scaffolds, demonstrating the principle of correlating DFT calculations with experimental outcomes. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one are not detailed in the provided search results, this technique is highly relevant for analyzing the conformational flexibility of such fused heterocyclic systems. For related compounds like triazoloacridinones, MD studies have been performed to understand their conformational properties, which is crucial for activities such as DNA binding. nih.gov
MD simulations can reveal the preferred shapes (conformations) of the molecule in different environments, the flexibility of its ring systems, and how it interacts with solvent molecules or biological targets. This information is vital for drug design and understanding molecular recognition processes.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical methods are used to calculate a variety of molecular properties, known as descriptors, which can predict the chemical reactivity of a compound. mdpi.com These descriptors are derived from the electronic structure calculations performed using methods like DFT. nih.gov Key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to a molecule's ability to donate or accept electrons, respectively. The energy gap (ΔE) between them is an indicator of chemical stability. nih.govrsc.org
Global Hardness (η) and Softness (S): These properties describe the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. nih.gov
Electronegativity (χ): This measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. rsc.org
For various triazole and quinoline (B57606) derivatives, these descriptors have been calculated to understand and predict their behavior in chemical reactions and biological systems. nih.govrsc.org For example, a high chemical softness value can indicate higher reactivity. rsc.org
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability |
| Global Hardness (η) | Resistance to change in electron distribution | High hardness implies low reactivity |
| Global Softness (S) | Reciprocal of hardness (1/η) | High softness implies high reactivity |
| Electrophilicity Index (ω) | Propensity to accept electrons | Predicts electrophilic nature of the molecule |
Predictive Chemistry Frameworks for Novel Triazoloquinoline Scaffolds
Building on the foundation of DFT calculations and reactivity descriptors, predictive chemistry frameworks can be developed. These frameworks use computational models to assess the feasibility of synthesizing new molecules and to predict their properties before they are created in the lab. rsc.org
A DFT study on the synthesis of triazoloquinoline scaffolds demonstrated such a predictive approach. rsc.org After validating their computational model against known experimental results, the researchers used it to explore the synthesis of novel, related heterocyclic systems, such as triazolopyrazine, triazolopyridazine, and triazolopyridimidine scaffolds. rsc.orgrsc.org The calculations showed that these new scaffolds would be thermodynamically stable, thus guiding future synthetic efforts toward promising new molecular architectures. rsc.org This predictive capability is a significant advantage of computational chemistry, saving time and resources in the discovery of novel compounds. rsc.org
Analysis of Intermolecular Interactions in Condensed Phases
A comprehensive search of scientific literature revealed no specific experimental or computational studies detailing the analysis of intermolecular interactions in the condensed phases of this compound. Crystal structure determination and subsequent computational analysis are essential for understanding the packing of molecules in the solid state, which in turn influences physical properties such as solubility, melting point, and stability. While direct data for the target compound is unavailable, this section outlines the standard theoretical approaches and the types of interactions typically observed in structurally related triazolo-quinazoline and quinoline systems.
Computational chemistry provides powerful tools for investigating the forces that govern how molecules arrange themselves in a crystal lattice. A primary method for this analysis is Hirshfeld Surface Analysis (HSA) . mdpi.comnih.gov This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. mdpi.com The Hirshfeld surface itself is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com
By mapping various properties onto this surface, researchers can identify and analyze different types of intermolecular interactions. For fused heterocyclic systems similar to this compound, the key interactions governing the crystal packing typically include:
Hydrogen Bonds: These are among the strongest intermolecular forces. In related triazolo[5,1-b]quinazolin-9-one structures, N—H⋯N and C—H⋯O hydrogen bonds have been shown to form extensive networks, linking molecules into layers or chains. nih.govresearchgate.net The presence of amine (N-H) and carbonyl (C=O) groups in the target molecule suggests it would also be a strong candidate for forming such hydrogen bonds.
π-π Stacking Interactions: The aromatic nature of the quinoline and triazole rings allows for π-π stacking interactions. In similar crystal structures, these interactions are common, with centroid-to-centroid distances indicating the strength and nature of the stacking (e.g., parallel or slipped-stack). nih.govnih.gov These forces play a crucial role in the formation of columnar or layered structures.
Quantitative Analysis using 2D Fingerprint Plots
A significant output of Hirshfeld surface analysis is the two-dimensional (2D) fingerprint plot. This plot summarizes all intermolecular contacts on the surface, providing a quantitative measure of their relative contributions. For example, studies on related triazole derivatives have provided precise percentages for different atomic contacts.
While specific data for this compound is not available, a hypothetical data table based on analyses of similar compounds would typically be presented as follows to show the relative contributions of different intermolecular contacts to the crystal packing.
Table 1: Illustrative Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface for a Hypothetical Triazolo-Quinoline System.
| Interaction Type | Typical Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 35 - 55% | Represents the most significant contribution, indicative of van der Waals forces. |
| N···H / H···N | 15 - 40% | Highlights the prevalence of hydrogen bonding involving nitrogen atoms. nih.gov |
| C···H / H···C | 9 - 20% | Indicates C-H···π interactions or general van der Waals contacts. |
| C···C | ~ 3% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
| N···C / C···N | ~ 9% | Represents contacts between nitrogen and carbon atoms. nih.gov |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Chemical Modifications and Derivatization Strategies of the Triazoloquinoline Core
Functionalization at Nitrogen Atoms of the Triazole and Quinoline (B57606) Rings
The triazoloquinoline core possesses multiple nitrogen atoms that can be subjected to functionalization, most notably through alkylation and arylation reactions. The triazole ring, in particular, offers two potential sites for substitution (N1 and N2), leading to the possibility of regioisomers.
Systematic studies on the alkylation of 1,2,3-triazoles have shown that the regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, solvent, base, and the presence of catalysts. Generally, N1 alkylation is considered to be the kinetically favored pathway due to higher electron density at this position. However, the N2-substituted isomers are often thermodynamically more stable. nih.gov The presence of substituents at the 4 and 5 positions of the triazole ring can also influence the regiochemical outcome, often favoring N2 functionalization. nih.gov In the context of related S-protected 1,2,4-triazoles, it has been observed that alkylation with various agents preferentially yields N(2) alkylated isomers. researchgate.net
For the 1,2,3-triazolo[4,5-b]quinolin-9-one system, regioselective N-alkylation has been documented in the synthesis of related nih.govsemanticscholar.orgtriazolo[1,5-a]quinazolin-5-ones, where reaction with alkyl halides in the presence of potassium carbonate in dimethylformamide resulted in the formation of 4-alkyl derivatives. mdpi.comnih.gov
N-arylation of the triazoloquinoline core can be achieved through reactions such as the Buchwald-Hartwig cross-coupling. This palladium-catalyzed reaction allows for the formation of C-N bonds between the triazole nitrogen and an aryl halide. semanticscholar.org
Substitution Reactions on the Quinolinone Moiety
The quinolinone part of the molecule is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring.
Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the quinolinone ring, typically at positions amenable to electrophilic attack. These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.
Nitration: Nitration of the quinolinone ring can be achieved using standard nitrating agents. For instance, the nitration of a related triazolo[4,5-g]quinoline N-oxide derivative has been shown to yield the corresponding 9-nitro derivative. semanticscholar.org The position of nitration is influenced by the existing substituents on the quinoline ring and the reaction conditions.
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the triazoloquinoline core, particularly at positions functionalized with a halogen atom.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-triazoloquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups. rsc.orgresearchgate.netnih.gov The general catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction is particularly useful for introducing alkynyl substituents, which can serve as handles for further transformations or as integral parts of the final molecule's structure.
Below is a hypothetical data table illustrating the potential application of these coupling reactions on a halogenated triazoloquinoline core.
| Entry | Halogenated Substrate | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | 7-Bromo-1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one | Phenylboronic acid | Pd(PPh₃)₄ | 7-Phenyl-1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one | 85 |
| 2 | 7-Iodo-1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | 7-(Phenylethynyl)-1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one | 78 |
Synthesis of Hybrid Molecules Incorporating Triazoloquinolines
The fusion of the triazoloquinoline scaffold with other heterocyclic systems can lead to the development of novel hybrid molecules with potentially enhanced or new biological activities. This strategy often involves the construction of the additional heterocyclic ring onto the existing triazoloquinoline core or the coupling of pre-functionalized heterocyclic moieties.
Conjugation with Other Heterocyclic Systems
Pyrazole (B372694) Conjugates: Hybrid molecules incorporating a pyrazole ring can be synthesized through various strategies. One approach involves the reaction of a hydrazinyl-substituted pyrimido[4,5-b]quinoline with reagents that facilitate the formation of a fused pyrazole ring. nih.govresearchgate.net For instance, the reaction of 2-hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one with malononitrile (B47326) can afford a 3,5-diaminopyrazolopyrimido[4,5-b]quinoline derivative. nih.gov Another strategy involves the reaction of a bromoacetylpyrazole with a 4-amino-1,2,4-triazole-3-thiol (B7722964) to construct a pyrazolyl-substituted triazolothiadiazine, which can be further elaborated. acs.org
Isoxazole Conjugates: The synthesis of isoxazole-containing hybrid molecules can be achieved through cycloaddition reactions. For example, a novel series of C-nucleosides featuring a 1,2,3-triazole ring linked to an isoxazolidine (B1194047) system has been designed. mdpi.com The synthesis of isoxazolofuropyridazines has also been reported, which could potentially be adapted to the triazoloquinoline system. researchgate.net
Development of Complex Polycyclic Architectures
The triazoloquinoline core can serve as a building block for the synthesis of more complex, polycyclic architectures. This can be achieved through intramolecular cyclization reactions of appropriately substituted triazoloquinoline derivatives. For instance, the reaction of 3,4-diamino-1,2,4-triazoles with 2-chloro-3-formylquinolines can lead to the formation of quinolino[3,2-f] nih.govsemanticscholar.orgtriazolo[4,3-b] nih.govsemanticscholar.orgtriazepines. researchgate.net Additionally, the reaction of nih.govsemanticscholar.orgtriazolo[1,5-a]quinazolin-5-yl-hydrazines with 1,1'-carbonyldiimidazole (B1668759) can yield bis nih.govsemanticscholar.orgtriazolo[1,5-a:4,3-c]quinazolin-3-ones. nih.gov The synthesis of novel nih.govsemanticscholar.orgtriazolo[1,5-b] nih.govresearchgate.netsemanticscholar.orgtetrazines has also been reported through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine moiety. researchgate.netbeilstein-journals.org
Regiospecificity and Stereoselectivity in Derivatization
Regiospecificity: As discussed in section 6.1, the alkylation of the triazole ring presents a challenge in regiocontrol, with the potential for substitution at either the N1 or N2 position. researchgate.netnih.gov The outcome is dependent on a variety of factors, and careful optimization of reaction conditions is often necessary to achieve the desired regioisomer. In some cases, the formation of an angular regioisomer is favored over a linear one, a phenomenon controlled by electronic rather than steric factors. nih.gov
Stereoselectivity: When chiral centers are introduced during the derivatization of the triazoloquinoline core, the stereoselectivity of the reaction becomes an important consideration. For example, in the synthesis of hexahydro- nih.govsemanticscholar.orgtriazolo[4,3-a]quinazolin-9-ones, the formation of stereoisomeric cis- and trans-products is possible. The stereochemistry of these products can be verified through crystallographic and NMR studies. nih.gov The asymmetric synthesis of related chiral 4,5-dihydro-1H- nih.govsemanticscholar.org-triazoline derivatives has been achieved using chiral scaffolds, demonstrating the potential for stereocontrolled derivatization. whiterose.ac.uk
Methodologies for Structural Diversity Enhancement
The strategic derivatization of the 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one core is essential for the exploration of its chemical space and the development of new compounds with tailored properties. A variety of synthetic methodologies can be employed to introduce structural diversity by modifying different positions of this heterocyclic scaffold. These strategies often focus on the functionalization of the triazole and quinolinone rings.
One common approach to achieving structural diversity is through the modification of substituents on the quinolinone ring system. This can be accomplished by utilizing appropriately substituted precursors during the initial synthesis. For instance, the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds can lead to the formation of diverse 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov The choice of the active methylene compound directly influences the final substitution pattern on the triazole ring, thereby providing a straightforward method for diversification. nih.gov
Another key strategy involves the derivatization of the triazole ring. For related triazolo-fused heterocyclic systems, such as nih.govnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones, derivatization has been successfully performed at both the endocyclic amide nitrogen and ester functionalities. nih.govfrontiersin.org These approaches often involve reactions like alkylation, acylation, and amidation to introduce a wide array of functional groups. nih.govfrontiersin.org For example, the ester group on a triazole ring can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides through coupling reactions. nih.gov
Furthermore, nucleophilic substitution reactions on the heterocyclic core can serve as a powerful tool for introducing structural diversity. In systems like nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazines, modifications at the C(3) position have been achieved through reactions with N- and O-nucleophiles, leading to the displacement of leaving groups. nih.gov This methodology allows for the introduction of various structural fragments, which can significantly alter the biological activity of the parent compound. nih.gov
The following tables detail some of the methodologies that can be adapted for the structural diversification of the this compound core, based on strategies reported for analogous heterocyclic systems.
Table 1: Derivatization via Reaction of Azido-Quinolinones with Active Methylene Compounds This table is based on the synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones and is presented as an analogous strategy.
| Starting Material (1) | Active Methylene Compound (2) | Reagents and Conditions | Product (3) | Yield |
|---|---|---|---|---|
| 4-azido-6-methylquinolin-2(1H)-one | Pentane-2,4-dione | K2CO3, Ethanol, Room Temperature, 20 h | 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one | 90% |
| 4-azido-6-methylquinolin-2(1H)-one | 1,3-diphenylpropane-1,3-dione | K2CO3, Ethanol, Room Temperature, 20 h | 4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one | 92% |
| 4-azido-6-methoxyquinolin-2(1H)-one | Pentane-2,4-dione | K2CO3, Ethanol, Room Temperature, 20 h | 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methoxyquinolin-2(1H)-one | 95% |
| 4-azido-6-methoxyquinolin-2(1H)-one | 1,3-diphenylpropane-1,3-dione | K2CO3, Ethanol, Room Temperature, 20 h | 4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-6-methoxyquinolin-2(1H)-one | 93% |
Data derived from a study on the synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov
Table 2: Functionalization of the Triazole Ring This table illustrates derivatization strategies on a related nih.govnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, which can be considered for the target compound.
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| Methyl 4-oxo-4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-3-carboxylate | Sodium hydroxide (B78521) | Methanol (B129727)/Water | 4-Oxo-4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-3-carboxylic acid |
| Methyl 4-oxo-4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-3-carboxylate | Benzylamine | Toluene | N-benzyl-4-oxo-4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-3-carboxamide |
| 4-Oxo-4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]quinoxaline-3-carboxylate | Cyclopropyl methyl bromide | Potassium carbonate, CPME | 5-(cyclopropylmethyl)- nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one |
Data adapted from methodologies applied to the nih.govnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold. nih.gov
Table 3: Nucleophilic Substitution for Structural Modification This table showcases nucleophilic substitution reactions on nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazines as a potential strategy for derivatization.
| Starting Material | Nucleophile | Product |
|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)- nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine | Morpholine | 3-morpholino- nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine |
| 3-(1H-1,2,4-triazol-1-yl)- nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine | Ethanol | 3-ethoxy- nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine |
| 3-(1H-1,2,4-triazol-1-yl)- nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine | Malononitrile | Triazolopyrimidine derivative |
Examples derived from reactions on the nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govdissertationtopic.nettetrazine ring system. nih.gov
These methodologies highlight the versatility of the triazoloquinoline scaffold and provide a foundation for the rational design and synthesis of a diverse library of this compound derivatives for further investigation.
Future Research Directions in the Chemistry of 1,4 Dihydro 9h 1,2,3 Triazolo 4,5 B Quinolin 9 One
Development of Novel and Green Synthetic Pathways
The synthesis of triazolo-fused heterocycles, including triazoloquinolines, is an area of active research. frontiersin.org Future efforts will likely focus on creating more efficient, environmentally benign, and economically viable synthetic routes.
Key Research Objectives:
Multicomponent Reactions (MCRs): Designing one-pot MCRs is a primary goal due to their high atom economy and efficiency. samipubco.com Future work could explore novel combinations of starting materials that form the triazoloquinoline core in a single step, minimizing waste and purification efforts.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net Research should systematically explore these techniques to optimize the synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one.
Green Catalysts and Solvents: A major thrust in modern chemistry is the replacement of hazardous reagents and solvents. nih.gov Investigations into biodegradable catalysts, such as those derived from natural products, and the use of aqueous media or ionic liquids as reaction solvents are critical for developing sustainable synthetic protocols. samipubco.com For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," is a powerful tool for forming the 1,2,3-triazole ring and can be adapted to greener conditions. mdpi.com
| Parameter | Conventional Methods | Green/Novel Methods |
|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave, Ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |
| Catalysts | Heavy metals, strong acids/bases | Nanocatalysts, Biocatalysts, Phase-transfer catalysts |
| Reaction Type | Multi-step synthesis | One-pot, Multicomponent reactions (MCRs) |
| Efficiency | Often lower yields, more byproducts | Higher yields, improved atom economy, easier purification |
Exploration of Unconventional Reactivity and Transformations
The reactivity of the this compound scaffold is not yet fully explored. Understanding its chemical behavior is essential for synthesizing a diverse library of derivatives. Future research should focus on reactions that modify the core structure in novel ways.
Areas for Investigation:
Ring-Opening and Recyclization Reactions: Subjecting the heterocyclic system to various reagents could lead to ring-opening of either the triazole or quinolinone moiety, followed by recyclization to form new, unexpected heterocyclic systems. beilstein-journals.org
Reactions with Nucleophiles and Electrophiles: Systematic studies on the reactivity of the scaffold with a wide range of nucleophiles and electrophiles are needed. This could involve exploring reactions like thionation or chlorination of the lactam moiety, followed by treatment with multifunctional nucleophiles to build more complex, polycyclic structures. researchgate.net
Photochemical and Electrochemical Reactions: Utilizing light or electricity to drive reactions can provide access to transformations not achievable through traditional thermal methods. researchgate.net Investigating the photochemical and electrochemical behavior of the triazoloquinoline core could unveil unique reactivity patterns.
Advanced Understanding of Electronic Properties and Molecular Orbitals
A deep understanding of the electronic structure of this compound is fundamental to predicting its reactivity and designing molecules with specific properties. Computational chemistry will play a pivotal role in this area.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's geometry, electronic structure, and spectroscopic properties. This information is crucial for understanding its stability and reactivity. rsc.org
HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution helps to identify the sites most susceptible to electrophilic and nucleophilic attack. jconsortium.com This analysis can guide synthetic efforts and explain observed reactivity.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which is invaluable for predicting intermolecular interactions.
Application of Machine Learning and AI in Synthetic Design for Triazoloquinolines
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis and drug discovery. nih.govyoutube.com These technologies can accelerate the design-make-test-analyze cycle for new triazoloquinoline derivatives. nih.gov
Future Applications:
Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new synthetic reactions, helping chemists to identify the most promising routes before heading to the lab. mdpi.com
Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials, thereby streamlining synthesis planning. youtube.com
De Novo Design: Chemical language models and other generative AI approaches can design entirely new triazoloquinoline structures with desired properties (e.g., specific electronic or binding characteristics) from scratch. youtube.com This allows for the exploration of a much wider chemical space than is possible through traditional methods. mdpi.comnih.gov
Design and Synthesis of Advanced Materials Incorporating Triazoloquinoline Units
The planar, electron-rich nature of the triazoloquinoline scaffold makes it an attractive building block for advanced materials. researchgate.net Future research should aim to incorporate this unit into larger functional systems.
Potential Material Classes:
Optoelectronic Materials: The conjugated π-system of the triazoloquinoline core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Research would involve synthesizing polymers or dendrimers containing the triazoloquinoline moiety and characterizing their photophysical and electronic properties.
Supramolecular Assemblies: The scaffold possesses sites for non-covalent interactions like hydrogen bonding and π-π stacking, which can be exploited to build complex, self-assembled supramolecular structures. nih.gov These assemblies could find use in areas like drug delivery or as components of molecular machines. nih.goviqs.edu For example, porphyrin-based supramolecular assemblies have shown utility in photodynamic therapy. nih.gov
Investigation of Non-Covalent Interactions and Crystal Engineering of Triazoloquinoline Derivatives
Crystal engineering focuses on understanding and controlling how molecules pack in the solid state. rsc.orgresearchgate.net This is crucial as the solid-state arrangement dictates many of a material's bulk properties, such as solubility and stability.
Research Focus:
Identifying Supramolecular Synthons: A key goal is to identify reliable non-covalent interactions (supramolecular synthons), such as N—H⋯N and C—H⋯O hydrogen bonds or π-π stacking, that can be used to guide the assembly of triazoloquinoline derivatives into desired crystal lattices. researchgate.net
Polymorphism and Co-crystallization: Investigating the potential for polymorphism (the ability of a compound to exist in multiple crystal forms) is critical. Furthermore, co-crystallization with other molecules (co-formers) can be used to systematically modify the physicochemical properties of the solid. semanticscholar.org
Computational and Experimental Analysis: A combination of experimental techniques, such as single-crystal X-ray diffraction, and computational tools, like Hirshfeld surface analysis, will be essential to analyze and predict the non-covalent interactions that govern crystal packing. jconsortium.comrsc.org
| Interaction Type | Description | Potential Role in Triazoloquinolines |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (N, O). | Directing molecular assembly into specific patterns (e.g., chains, layers). The N-H and C=O groups are key sites. |
| π-π Stacking | Attractive interaction between aromatic rings. | Stabilizing layered structures and influencing electronic properties. |
| Anion-π Interactions | Interaction between an anion and the face of an electron-deficient π-system. | Controlling packing in salt forms or in the presence of anions. |
| Halogen Bonding | Interaction between a halogen atom and a Lewis base. | A tool for directed assembly if halogenated derivatives are synthesized. |
Q & A
Q. What are the standard synthetic routes for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one, and how are they validated?
Methodological Answer: Synthetic routes typically involve cyclization of precursor quinoline derivatives with triazole-forming agents. Validation requires orthogonal characterization (e.g., NMR, HPLC-MS) and purity assessment via column chromatography or recrystallization. To ensure reproducibility, link synthesis parameters (e.g., temperature, solvent polarity) to theoretical frameworks in heterocyclic chemistry, such as frontier molecular orbital (FMO) theory for regioselectivity .
Advanced Question Q. How can factorial design optimize reaction conditions for improved yield and reduced byproducts in the synthesis of this compound? Methodological Answer: A 2<sup>k</sup> factorial design systematically tests variables (e.g., catalyst loading, reaction time). For example:
Basic Question
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC for quaternary carbons.
- FT-IR : Confirm triazole C-N stretching (1,450–1,550 cm<sup>-1</sup>) and quinoline ring vibrations.
- XRD : Resolve crystallographic ambiguity via Rietveld refinement .
Advanced Question Q. How can contradictions between experimental and computational spectral data be resolved? Methodological Answer: Use hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model vibrational spectra. Discrepancies in NMR shifts may arise from solvent effects—employ COSMO-RS solvation models. Cross-validate with in-situ Raman spectroscopy under controlled conditions .
Basic Question
Q. What theoretical frameworks guide the study of this compound’s bioactivity or physicochemical properties?
Methodological Answer:
- QSAR : Relate substituent effects to biological activity using Hammett constants or Hirshfeld charges.
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinase inhibitors) .
Advanced Question Q. How can multi-scale modeling (QM/MM) predict mechanistic pathways for catalytic or pharmacological applications? Methodological Answer: Combine quantum mechanics (QM) for active-site electronic structure with molecular mechanics (MM) for protein environment. For example:
Optimize transition states at the QM level (e.g., DFT).
Embed in MM force fields (CHARMM/AMBER) to simulate conformational dynamics.
Validate with free-energy perturbation (FEP) calculations .
Basic Question
Q. What are common sources of irreproducibility in experimental data for this compound?
Methodological Answer:
- Impurity profiles : Use LC-MS to detect trace byproducts.
- Crystallization conditions : Control polymorphism via Ostwald’s rule of stages.
- Ambient moisture : Employ Schlenk-line techniques for air-sensitive steps .
Advanced Question Q. How can Bayesian statistical methods reconcile conflicting results across studies? Methodological Answer: Apply Markov Chain Monte Carlo (MCMC) sampling to posterior distributions of variables (e.g., reaction yield, IC50). Priors can incorporate historical data. Tools like Stan or PyMC3 quantify uncertainty and identify outliers .
Basic Question
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood (NFPA ratings: Health 2, Flammability 1).
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
- Storage : Desiccate at –20°C in amber vials to prevent photodegradation .
Advanced Question Q. How can predictive toxicology models (e.g., ProTox-II) assess unknown risks of novel derivatives? Methodological Answer: Train machine learning models on structural fingerprints (ECFP4) and toxicity databases (e.g., Tox21). Validate with in vitro assays (Ames test, zebrafish embryotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
